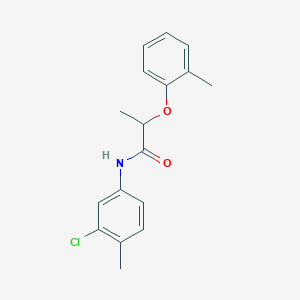
3-iodo-N-(quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-(quinolin-8-yl)benzamide is an organic compound with the molecular formula C16H11IN2O. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 3-position and a quinoline moiety at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-(quinolin-8-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-quinolin-8-ylbenzamide.
Iodination: The iodination of N-quinolin-8-ylbenzamide is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-(quinolin-8-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide can be used, while reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
3-iodo-N-(quinolin-8-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer, antibacterial, and antiviral drugs.
Organic Synthesis: The compound is used in the synthesis of more complex organic molecules, including heterocycles and polycyclic compounds, through various coupling and substitution reactions.
Biological Studies: It is employed in biological studies to investigate the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Material Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 3-iodo-N-(quinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes, receptors, or DNA. For example, quinoline derivatives are known to inhibit enzymes like topoisomerases, which are involved in DNA replication and repair . The iodine atom can also enhance the compound’s binding affinity to certain targets through halogen bonding or hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-quinolin-8-ylbenzamide: Lacks the iodine substitution, which may result in different reactivity and biological activity.
3-chloro-N-quinolin-8-ylbenzamide: Similar structure but with a chlorine atom instead of iodine, potentially leading to different chemical and biological properties.
3-bromo-N-quinolin-8-ylbenzamide: Contains a bromine atom, which can influence its reactivity and interactions with biological targets.
Uniqueness
3-iodo-N-(quinolin-8-yl)benzamide is unique due to the presence of the iodine atom, which can significantly impact its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, enhance lipophilicity, and improve the compound’s ability to penetrate biological membranes . These properties make it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11IN2O |
|---|---|
Molecular Weight |
374.17 g/mol |
IUPAC Name |
3-iodo-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H11IN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20) |
InChI Key |
IIWHKCFQJFNFHC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)I)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenoxy)propanamide](/img/structure/B309889.png)




